molecular formula C11H11N3O2S B2816348 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 482653-69-0

2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2816348
CAS No.: 482653-69-0
M. Wt: 249.29
InChI Key: XFLPLILYLZYALY-UHFFFAOYSA-N
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Description

2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl and phenyl group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in a suitable solvent like ethanol or water for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Its potential as an anti-inflammatory and anticancer agent has been explored in various studies.

    Industry: It can be used in the production of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of 2-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid.

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a triazole ring and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities set it apart from other similar compounds.

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPLILYLZYALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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